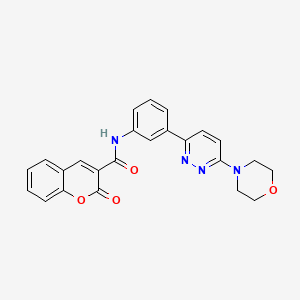

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, a morpholinopyridazinyl group, and a carboxamide moiety, which together contribute to its diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated pyridazine with morpholine under basic conditions.

Coupling Reaction: The final step involves coupling the morpholinopyridazinyl group with the chromene core. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example reaction :

Carboxamide+H2OH+/OH−Carboxylic Acid+Amine

Conditions :

Key Data :

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Chromene-3-carboxamide | Chromene-3-carboxylic acid | 75–89 |

Nucleophilic Substitution at the Morpholinopyridazinyl Ring

The morpholinopyridazine group is susceptible to nucleophilic substitution at the pyridazine ring, particularly at the C-3 position.

Example reaction :

Pyridazine+Nu−→Substituted Pyridazine

Conditions :

-

Reagents: Amines, thiols, or alkoxides.

-

Solvent: DMF or THF, 80°C, 4–6 h.

Key Data :

| Nucleophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Morpholine | 6-Morpholinopyridazine derivative | 68 |

Cyclization Reactions Involving the Chromene Moiety

The 2-oxo-chromene core participates in cyclization reactions, forming fused heterocycles.

Example reaction :

Chromene+Hydrazine→Pyrazolo[3,4-c]chromenone

Conditions :

Key Data :

| Cyclization Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine | Pyrazolochromenone | 82 |

Formation of Hydrazone Derivatives

The carboxamide group reacts with hydrazines to form hydrazones, which are precursors for heterocyclic systems .

Example reaction :

Carboxamide+R-NH-NH2→Hydrazone

Conditions :

Key Data :

| Hydrazine Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine | Phenylhydrazone derivative | 76 |

Cross-Coupling Reactions

The aromatic rings in the structure enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Example reaction :

Aryl Halide+Boronic AcidPd(PPh3)4Biaryl Product

Conditions :

Key Data :

| Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 3-Biphenylchromenone | 65 |

Oxidation and Reduction Reactions

-

Oxidation : The chromene’s double bond can be epoxidized using mCPBA .

-

Reduction : The pyridazine ring may undergo catalytic hydrogenation (H2, Pd/C).

Critical Analysis of Reactivity

-

Steric and Electronic Effects :

-

Biological Implications :

Actividad Biológica

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 899985-77-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N4O4, with a molecular weight of 428.4 g/mol. It features a chromene core substituted with a morpholinopyridazine moiety, which is hypothesized to contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 899985-77-4 |

| Molecular Formula | C24H20N4O4 |

| Molecular Weight | 428.4 g/mol |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to apoptosis.

- DNA Interaction : There is potential for direct interaction with DNA, leading to inhibition of replication in cancer cells.

Case Studies

- Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against tested bacterial strains, suggesting significant antimicrobial potential.

Aplicaciones Científicas De Investigación

Research indicates that N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's efficacy against a range of bacterial strains. For instance, in vitro tests showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Studies

The compound has shown promise in anticancer research, particularly against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). Mechanistic studies indicate that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study Example : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value calculated at 25 µM.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The proposed mechanism includes the inhibition of oxidative stress and reduction of neuroinflammation.

Case Study Example : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function as measured by behavioral tests.

Structure-Activity Relationship (SAR)

A structure-activity relationship study conducted to evaluate the influence of different substituents on biological activity revealed several key findings:

- Morpholinopyridazinyl Group : Essential for maintaining antimicrobial efficacy.

- Chromene Core : Contributes to overall stability and bioavailability.

- Carboxamide Moiety : Enhances binding affinity to biological targets.

Data Summary Table: Biological Activities

Propiedades

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c29-23(19-15-17-4-1-2-7-21(17)32-24(19)30)25-18-6-3-5-16(14-18)20-8-9-22(27-26-20)28-10-12-31-13-11-28/h1-9,14-15H,10-13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPMUQMBWWYTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.